molecular formula C11H12N4O2S B2428783 6-ethoxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034227-14-8

6-ethoxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2428783
CAS No.: 2034227-14-8
M. Wt: 264.3
InChI Key: RELSMUSDKVGWCD-UHFFFAOYSA-N
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Description

6-ethoxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C11H12N4O2S and its molecular weight is 264.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

The compound 6-ethoxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide is involved in the synthesis of novel chemical structures with potential pharmacological properties. It serves as a precursor in the preparation of various heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These synthesized compounds have been explored for their analgesic and anti-inflammatory activities, showing significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2) and potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antibacterial Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. New naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and polysubstituted pyrano[3,2-e]-[1,2,4]triazolo[2,3-c]pyrimidines were prepared and showed promising antibacterial activities against various pathogens, indicating the potential of these derivatives in the development of new antimicrobial agents (El-Agrody et al., 2000).

Anticancer and Anti-Inflammatory Properties

A series of pyrazolopyrimidines derivatives were synthesized, exhibiting significant anticancer and anti-5-lipoxygenase activities. These compounds, derived from this compound, were evaluated for their cytotoxic effects on cancer cell lines and their ability to inhibit the 5-lipoxygenase enzyme, suggesting their potential use in cancer therapy and inflammation management (Rahmouni et al., 2016).

Molecular Recognition and Structural Studies

Derivatives of this compound have been synthesized and characterized, with studies focusing on their molecular recognition capabilities, structural analysis through X-ray diffraction, and evaluation of their antibacterial properties. These studies provide insights into the interaction mechanisms of these compounds at the molecular level and their potential therapeutic applications (Roy et al., 2014).

Biochemical Analysis

Biochemical Properties

6-Ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide, like other thiazoles, may interact with a variety of enzymes and proteins. These interactions can influence the function of these biomolecules, potentially altering biochemical reactions

Cellular Effects

Thiazoles, including 6-Ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide, can have diverse effects on cells. They have been reported to exhibit antioxidant, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Molecular Mechanism

Like other thiazoles, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-3-17-9-4-8(12-6-13-9)10(16)15-11-14-7(2)5-18-11/h4-6H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELSMUSDKVGWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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